2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Overview
Description
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. It is known for its potent inhibitory activity against various kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases. This compound is primarily used as an antagonist of the Angiotensin II Receptor Type 1, making it significant in the treatment of cardiovascular diseases .
Preparation Methods
The preparation of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrazolopyrimidine derivatives with potassium hydroxide under controlled conditions to form the potassium salt. Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in kinase inhibition studies and as a tool for studying the structure-activity relationship of pyrazolopyrimidine derivatives.
Biology: The compound is used to investigate the role of kinases in cellular signaling pathways and to study the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: this compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension, by antagonizing the Angiotensin II Receptor Type 1.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes for kinase inhibitors.
Mechanism of Action
The mechanism of action of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves its antagonistic effect on the Angiotensin II Receptor Type 1. By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure . This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets and pathways involved include the inhibition of downstream signaling pathways mediated by the Angiotensin II Receptor Type 1, such as the MAPK/ERK pathway .
Comparison with Similar Compounds
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride can be compared with other similar compounds, such as:
Losartan: Another Angiotensin II Receptor Type 1 antagonist used in the treatment of hypertension.
Valsartan: Similar to losartan, it is used to treat high blood pressure and heart failure.
Irbesartan: Another compound in the same class, used for managing hypertension and diabetic nephropathy.
What sets this compound apart is its potent inhibitory activity against a broader range of kinases, making it a valuable tool in kinase inhibition studies and a promising candidate for developing new therapeutic agents.
Biological Activity
The compound 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride is a complex organic molecule recognized for its potential pharmacological properties, particularly as an angiotensin II receptor antagonist. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of structural elements:
- Imidazo[4,5-c]pyridine core
- Tetrazole moiety
- Dimethylacetamide group
These elements contribute to its biological activity and pharmacokinetic properties. The molecular formula is with a molecular weight of 444.53 g/mol .
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide; hydrochloride primarily acts as an angiotensin II receptor antagonist . Its mechanism involves:
- Binding Affinity: The compound effectively binds to angiotensin II receptors, inhibiting their activity, which is crucial for regulating blood pressure and fluid balance.
- IC50 Values: The IC50 value indicates its potency in inhibiting receptor activity, making it a candidate for treating hypertension and heart failure .
Antihypertensive Effects
The compound has demonstrated significant antihypertensive effects in preclinical studies. Its ability to inhibit angiotensin II receptor activity directly correlates with reduced blood pressure levels in animal models.
Anti-inflammatory Properties
Due to its structural similarity to other known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory effects. Further studies are required to elucidate these properties fully.
Structure-Activity Relationship (SAR)
The SAR analysis has shown that specific functional groups within the compound enhance its biological activity:
Structural Feature | Biological Activity |
---|---|
Imidazo[4,5-c]pyridine core | Angiotensin II receptor antagonist |
Tetrazole ring | Potential anti-inflammatory agent |
Dimethylacetamide group | Enhances solubility and bioavailability |
The presence of these groups is essential for the compound's efficacy and selectivity towards the angiotensin II receptor compared to other similar compounds .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-[2-butyl-4-oxo...]. Here are notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
EMD 66684 | Similar imidazo structure | Angiotensin II receptor antagonist |
Compound A | Contains tetrazole and phenyl groups | Potential anti-inflammatory agent |
Compound B | Features a similar acetamide linkage | Cardiovascular effects |
The unique combination of functional groups in this compound may lead to fewer side effects and enhanced therapeutic efficacy in clinical applications compared to its analogs .
Case Studies
In recent studies involving animal models, the administration of this compound resulted in significant reductions in systolic and diastolic blood pressure levels. For instance:
- A study demonstrated a reduction in blood pressure by approximately 20% after administration in hypertensive rats.
- Another investigation highlighted its potential role in reducing inflammation markers in a model of induced arthritis.
These findings support the therapeutic potential of 2-[2-butyl-4-oxo... in managing cardiovascular diseases and inflammatory conditions.
Properties
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXGXGDHBXTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719334 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187683-79-0 | |
Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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